
Technical Monograph: 4-Chloro-2-
methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzoic acid

CAS No.: 57479-70-6

Cat. No.: B1347048 Get Quote

Molecular Characterization, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary
4-Chloro-2-methoxybenzoic acid (CAS: 57479-70-6) is a critical aromatic building block

utilized in the synthesis of bioactive benzamides, auxinic herbicides, and transition metal

ligands.[1][2][3][4] While its molecular weight of 186.59 g/mol is a fundamental identifier, its

value lies in the orthogonal reactivity provided by the electrophilic chlorine handle and the

electron-donating methoxy group. This guide details the physicochemical profile, validated

synthetic protocols, and quality control architectures required for its integration into drug

discovery and agrochemical workflows.

Part 1: Physicochemical Profile
The precise characterization of 4-Chloro-2-methoxybenzoic acid is essential for formulation

and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Table 1: Core Physicochemical Properties
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Property Value Technical Context

Molecular Weight 186.59 g/mol

Monoisotopic mass: 186.01

g/mol .[5] Critical for MS

validation (

m/z 185.0).

CAS Number 57479-70-6
Unique identifier for regulatory

filing.

Formula Degree of Unsaturation: 5.

Appearance White to pale yellow powder

Coloration often indicates

oxidation impurities or trace

metals.

Melting Point 146–148 °C
Sharp transition indicates high

purity (>98%).

pKa (Acid) 2.2 – 2.4 (Predicted)

Stronger acid than benzoic

acid (pKa 4.2) due to the

electron-withdrawing Cl and

ortho-methoxy effects.

LogP ~2.2 – 2.4

Moderate lipophilicity; suitable

for oral bioavailability (Lipinski

compliant).

Solubility DMSO, Methanol, Ethanol

Limited water solubility;

requires pH adjustment

(alkaline) for aqueous

dissolution.

Part 2: Synthetic Pathways
Synthesis of 4-Chloro-2-methoxybenzoic acid generally proceeds via two distinct strategies:

Oxidative Transformation (Lab Scale) and Nucleophilic Aromatic Substitution (

) (Industrial Scale).
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Strategy A: Oxidation of 4-Chloro-2-methoxytoluene
(Laboratory Standard)
This route is preferred for research settings due to the availability of the toluene precursor and

mild handling requirements.

Mechanism: Benzylic oxidation using Potassium Permanganate (

) or aerobic oxidation with Co/Mn catalysts.

Protocol (Self-Validating System):

Setup: Charge a 500 mL round-bottom flask with 4-chloro-2-methoxytoluene (10.0 g, 64

mmol) and water (200 mL).

Reagent Addition: Add

(25.0 g, 158 mmol) in portions over 1 hour while maintaining temperature at 70–80°C.
Critical: Rapid addition causes exotherms that may cleave the methoxy ether.

Reflux: Heat to reflux (100°C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should

show disappearance of the non-polar starting material.

Workup: Filter hot to remove

precipitate.

Isolation: Acidify the filtrate with concentrated HCl to pH 1–2. The product precipitates as a

white solid.

Purification: Recrystallize from Ethanol/Water (1:1) to remove trace manganese salts.

Strategy B: on 2,4-Dichlorobenzoic Acid (Industrial
Insight)
For scale-up, starting from 2,4-dichlorobenzoic acid utilizes the activation provided by the

carboxylic acid (via the carboxylate) to direct methoxylation to the ortho-position.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism: The carboxylate group activates the ortho-chlorine toward nucleophilic attack by

methoxide, while the para-chlorine remains stable due to steric and electronic factors.

Visualization: Synthetic Logic Flow
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Caption: Comparison of Oxidative (Top) and Nucleophilic Substitution (Bottom) synthetic

routes.

Part 3: Analytical Characterization & Quality Control
To ensure the integrity of the molecule for pharmaceutical use, a multi-modal analytical

approach is required.

High-Performance Liquid Chromatography (HPLC)
A reverse-phase method is essential to separate the acid from potential decarboxylated

byproducts (3-chloroanisole) or unreacted toluene derivatives.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization, sharpening the acid

peak).

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 230 nm (Strong absorption due to benzoyl chromophore) and 280 nm.
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Retention Time: Expect elution ~7–9 minutes depending on dead volume.

Nuclear Magnetic Resonance (NMR)
Validation of the regiochemistry (2-methoxy vs 4-chloro positions) is confirmed via

-NMR.

Solvent: DMSO-

Key Signals:

12.5–13.0 ppm (Broad s, 1H): Carboxylic acid proton (

).

7.6–7.7 ppm (d, 1H): Proton at C6 (Ortho to Acid).

7.1 ppm (d, 1H): Proton at C3 (Ortho to Methoxy).

7.0 ppm (dd, 1H): Proton at C5.

3.8–3.9 ppm (s, 3H): Methoxy group (

).

Visualization: QC Decision Tree
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Caption: Step-by-step Quality Control workflow for validating molecular identity and purity.

Part 4: Pharmaceutical & Agrochemical Applications
The 4-chloro-2-methoxybenzoic acid scaffold is highly privileged in medicinal chemistry due

to its ability to participate in metal complexation and act as a bioisostere for other salicylate

derivatives.

Pharmaceutical Intermediates:

Benzamide Synthesis: The carboxylic acid is readily converted to an acid chloride (

) or activated ester (EDC/NHS) to couple with amines. This motif is common in dopamine
antagonists and anti-emetic agents (structurally related to Metoclopramide).
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Kinase Inhibitors: Used as a fragment in Fragment-Based Drug Design (FBDD) targeting

tyrosine kinases, where the methoxy group acts as a hydrogen bond acceptor in the ATP

binding pocket.

Agrochemicals:

Auxinic Herbicides: The molecule is a structural analog of Dicamba (3,6-dichloro-2-

methoxybenzoic acid). It exhibits auxin-like activity, disrupting plant growth regulation in

broadleaf weeds.

Metabolism Studies: Used as a reference standard for monitoring the environmental

degradation of chlorinated anisic acids.

Part 5: Safety and Handling
GHS Classification: Warning.[2][4][6]

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[6]

Handling: Use in a fume hood. Wear nitrile gloves. Avoid dust formation.

Storage: Store at room temperature, sealed, away from strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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